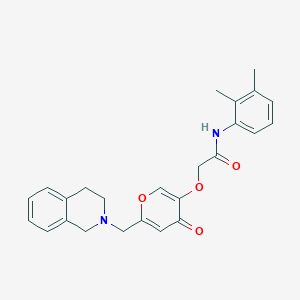

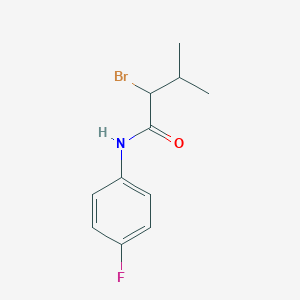

2-((6-((3,4-Dihydroisochinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,3-dimethylphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. The introduction of a gem-dimethyl group improved plasmatic stability while maintaining antifungal efficacy. Paper discusses a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, demonstrating therapeutic efficacy in vivo.

Synthesis Analysis

The synthesis of related compounds involves the introduction of specific functional groups to improve biological activity and stability. Although the exact synthesis of the compound is not detailed, the papers suggest that structural modifications, such as the addition of a gem-dimethyl group in paper , can lead to improved pharmacokinetic properties. The synthesis of such compounds typically requires multiple steps, including the formation of the core structure followed by the addition of side chains and functional groups that confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a core heterocyclic ring, such as a morpholin-2-one in paper or a quinoline in paper . These cores are modified with various substituents that can influence the compound's interaction with biological targets. The presence of acetamide groups is a common feature, which may play a role in the compound's bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and potential metabolism of compounds like the one are not explicitly detailed in the provided papers. However, it can be inferred that the compounds undergo typical organic reactions during synthesis, such as amide bond formation, alkylation, and aromatic substitution. The metabolic stability, as mentioned in paper , is a critical factor in the development of these compounds, suggesting that they may undergo biotransformation reactions in vivo that could affect their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide" are not provided in the papers. However, the properties of similar compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The introduction of specific groups, such as the gem-dimethyl in paper , can enhance these properties, leading to compounds with better drug-like characteristics.

Wissenschaftliche Forschungsanwendungen

Synthetische Chemie und Radikal-Kaskadenreaktionen

Die Verbindung „2-((6-((3,4-Dihydroisochinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,3-dimethylphenyl)acetamid“ hat die Aufmerksamkeit von Synthesechemikern auf sich gezogen. Insbesondere Isochinolin-1,3(2H,4H)-dion-Verbindungen sind aufgrund ihrer potenziellen Anwendungen von Interesse. Forscher streben nach einfachen, milden, umweltfreundlichen und effizienten Syntheseverfahren für diese Verbindungen .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-17-6-5-9-22(18(17)2)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-11-10-19-7-3-4-8-20(19)13-27/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGUOTDINXVNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

amino}benzoic acid](/img/structure/B2538923.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)

![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)

![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)